methyl 2-[1-(3-bromo-2-chlorophenyl)-N-(cyanomethyl)formamido]acetate
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Overview
Description
Methyl 2-[1-(3-bromo-2-chlorophenyl)-N-(cyanomethyl)formamido]acetate is a synthetic organic compound that belongs to the class of formamides This compound is characterized by the presence of a bromine and chlorine-substituted phenyl ring, a cyanomethyl group, and a formamido group attached to a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(3-bromo-2-chlorophenyl)-N-(cyanomethyl)formamido]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the bromine and chlorine-substituted phenyl ring: This can be achieved through halogenation reactions where a phenyl ring is treated with bromine and chlorine under controlled conditions.
Introduction of the cyanomethyl group: This step involves the reaction of the halogenated phenyl ring with a cyanomethylating agent, such as cyanomethyl chloride, in the presence of a base.
Formation of the formamido group: The cyanomethylated intermediate is then reacted with formamide under acidic or basic conditions to form the formamido group.
Esterification: Finally, the formamido intermediate is esterified with methanol in the presence of an acid catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(3-bromo-2-chlorophenyl)-N-(cyanomethyl)formamido]acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyanomethyl group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used for hydrolysis.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be formed.
Hydrolysis Product: The major product of hydrolysis is the corresponding carboxylic acid.
Reduction Product: The major product of reduction is the corresponding amine derivative.
Scientific Research Applications
Methyl 2-[1-(3-bromo-2-chlorophenyl)-N-(cyanomethyl)formamido]acetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-[1-(3-bromo-2-chlorophenyl)-N-(cyanomethyl)formamido]acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and chlorine atoms, as well as the cyanomethyl group, can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[1-(3-bromo-2-chlorophenyl)-N-(methyl)formamido]acetate: Similar structure but with a methyl group instead of a cyanomethyl group.
Methyl 2-[1-(3-bromo-2-chlorophenyl)-N-(ethyl)formamido]acetate: Similar structure but with an ethyl group instead of a cyanomethyl group.
Methyl 2-[1-(3-bromo-2-chlorophenyl)-N-(propyl)formamido]acetate: Similar structure but with a propyl group instead of a cyanomethyl group.
Uniqueness
Methyl 2-[1-(3-bromo-2-chlorophenyl)-N-(cyanomethyl)formamido]acetate is unique due to the presence of the cyanomethyl group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 2-[(3-bromo-2-chlorobenzoyl)-(cyanomethyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O3/c1-19-10(17)7-16(6-5-15)12(18)8-3-2-4-9(13)11(8)14/h2-4H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KILMKYRXLOIEAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CC#N)C(=O)C1=C(C(=CC=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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